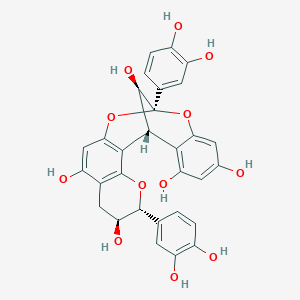

Epicatechin-(4beta->8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Procyanidin A1 (Epicatechin-(2β→O→7, 4β→8)-catechin) is a highly stable, A-type proanthocyanidin dimer defined by its rigid, double interflavan linkage. Unlike common B-type procyanidins that possess only a single C4-C8 bond, Procyanidin A1 features an additional C2-O-C7 ether bridge that severely restricts conformational freedom and imparts exceptional resistance to environmental, acidic, and enzymatic degradation [1]. In industrial and research procurement, this compound is primarily sourced as a high-purity analytical reference standard for the authentication of cranberry and peanut skin extracts, and as a structurally intact positive control in anti-adhesion, microbiome metabolism, and gastrointestinal stability assays [2].

Procurement Fit

Substituting Procyanidin A1 with more readily available B-type dimers (such as Procyanidin B1 or B2) or simple monomeric catechins results in fundamental assay failure and mischaracterization of botanical extracts. The single C4-C8 linkage in B-type dimers is highly susceptible to acid-catalyzed cleavage at low pH and rapid degradation by fecal microbiota, meaning they fail to remain intact during simulated digestion or in vivo studies[1]. Conversely, the double linkage of Procyanidin A1 locks the molecule into a stable conformation that survives gastric transit and resists microbial depolymerization [2]. Furthermore, the specific A-type architecture is an absolute prerequisite for mediating anti-adhesion activity against uropathogenic bacteria; B-type substitutes lack this functional geometry, rendering them useless as positive controls for urinary tract health formulations [3].

Substitution Risk

References

- [1] Chemical Transformation of B- to A-type Proanthocyanidins and 3D Structural Implications. ACS Omega 2024.

- [2] Comparison of the degradation kinetics of A-type and B-type proanthocyanidins dimers as a function of pH and temperature. Food Chemistry, 2021.

- [3] A-type proanthocyanidins and uropathogenic bacterial anti-adhesion activity. Phytochemistry 66 (2005) 2281–2291.

Gastric Phase Stability and Acid Resistance

In simulated gastric fluid models (pH ~1.5), the stability of proanthocyanidin dimers is heavily dependent on their interflavan linkages. Procyanidin A1 retains approximately 70.38% of its intact structure during the gastric phase, whereas B-type dimers lacking the C2-O-C7 ether bond degrade rapidly, with Procyanidin B3 showing only 15.25% stability under identical conditions [1].

| Evidence Dimension | Intact dimer survival in simulated gastric phase |

| Target Compound Data | 70.38% stability (Procyanidin A1) |

| Comparator Or Baseline | 15.25% stability (Procyanidin B3) |

| Quantified Difference | 4.6-fold higher gastric stability for the A-type dimer |

| Conditions | In vitro simulated gastric digestion (pH 1.5) |

Crucial for oral formulation development, ensuring the active dimeric compound survives stomach acid without premature cleavage into monomers.

vs A2: 2.1 μM, BHT: 1.9 μM

Uropathogenic E. coli (UPEC) Anti-Adhesion Efficacy

The structural rigidity provided by the A-type linkage is required for binding to P-fimbriated uropathogenic E. coli. In vitro assays demonstrate that A-type proanthocyanidins elicit significant anti-adhesion activity at a concentration of 60 µg/mL. In stark contrast, B-type proanthocyanidins require a concentration of 1200 µg/mL to exhibit even minor anti-adhesion activity [1].

| Evidence Dimension | Effective concentration for in vitro anti-adhesion activity |

| Target Compound Data | 60 µg/mL (A-type proanthocyanidins) |

| Comparator Or Baseline | 1200 µg/mL (B-type proanthocyanidins) |

| Quantified Difference | 20-fold lower effective concentration required for A-type |

| Conditions | In vitro UPEC anti-adhesion assay on uroepithelial cells |

Validates the procurement of Procyanidin A1 as an essential positive control or active reference for UTI-related functional assays, where B-types fail.

Unconjugated, 5–10% of epicatechin

Resistance to Microbiota-Induced Depolymerization

During ex vivo fecal fermentation and microbiome metabolism studies, the C4-C8 interflavan bond of B-type dimers is readily destroyed by gut microbiota, leading to the rapid formation of monomeric (epi)catechin artifacts. However, the dual C4-C8/C2-O-C7 linkage of Procyanidin A1 resists this specific microbial cleavage, preventing the generation of (epi)catechin metabolites and allowing the dimer to persist or undergo distinct metabolic pathways [1].

| Evidence Dimension | Interflavan bond cleavage by fecal microbiota |

| Target Compound Data | No (epi)catechin monomers generated (A-type linkage intact) |

| Comparator Or Baseline | Extensive generation of (epi)catechin monomers (B-type linkage destroyed) |

| Quantified Difference | Absolute resistance to primary interflavan microbial cleavage in A1 vs. complete susceptibility in B-types |

| Conditions | Ex vivo fecal microbiota fermentation models |

Ensures that gastrointestinal and microbiome research accurately measures the effects of the intact dimer rather than confounding monomeric degradation products.

Chromatographic Resolution for Extract Authentication

For precise botanical QA/QC, Procyanidin A1 must be distinguished from its close analog Procyanidin A2. Because Procyanidin A1 possesses a catechin terminal unit rather than the epicatechin terminal unit found in A2, it exhibits a distinctly shorter retention time on apolar RP-HPLC columns. This structural difference allows for baseline resolution between the two A-type dimers during the quantification of complex cranberry or peanut skin extracts[1].

| Evidence Dimension | RP-HPLC retention behavior |

| Target Compound Data | Shorter retention time (due to catechin terminal unit) |

| Comparator Or Baseline | Longer retention time (Procyanidin A2, epicatechin terminal unit) |

| Quantified Difference | Baseline chromatographic resolution achieved on apolar stationary phases |

| Conditions | Reversed-phase HPLC analysis of A-type procyanidins |

Provides analytical chemists with the necessary standard to accurately profile and authenticate specific A-type dimer ratios in commercial botanical extracts.

Botanical Extract Authentication and QA/QC

Due to its specific retention profile and structural uniqueness, Procyanidin A1 is procured as a primary analytical standard. It is essential for quantifying A-type PACs in cranberry (Vaccinium macrocarpon) and peanut skin extracts, allowing QA/QC laboratories to detect adulteration with cheaper, B-type-rich grape seed extracts[1].

Urinary Tract Health Formulation Assays

Because B-type dimers lack the necessary geometry, Procyanidin A1 is the required positive control for in vitro anti-adhesion assays targeting P-fimbriated uropathogenic E. coli (UPEC). It is utilized to validate the efficacy of new urinary tract health supplements and functional foods[2].

Gastrointestinal Stability and Microbiome Modeling

Leveraging its high resistance to low pH and microbial interflavan cleavage, Procyanidin A1 is used as a stable dimeric probe in simulated digestion and fecal fermentation models. This allows researchers to track the downstream metabolism of intact dimers without the confounding rapid degradation seen in B-type analogs[3].

Application Fit

References

- [1] Multi-laboratory validation of a standard method for quantifying proanthocyanidins in cranberry powders. J. Sci. Food Agric. 2010, 90, 1473–1478.

- [2] A-type proanthocyanidins and uropathogenic bacterial anti-adhesion activity. Phytochemistry 66 (2005) 2281–2291.

- [3] Chemical Transformation of B- to A-type Proanthocyanidins and 3D Structural Implications. ACS Omega 2024.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Wikipedia

Explore Compound Types